4-(Pyrrolidin-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

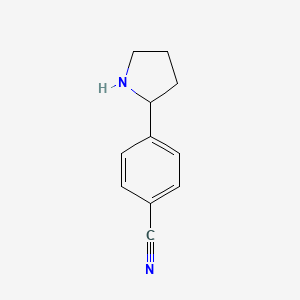

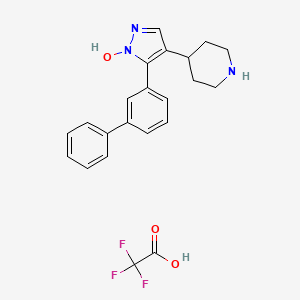

“4-(Pyrrolidin-2-yl)benzonitrile” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is attached to a benzonitrile group, which consists of a benzene ring bonded to a nitrile group .

Synthesis Analysis

The synthesis of “4-(Pyrrolidin-2-yl)benzonitrile” and its derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-2-yl)benzonitrile” is characterized by a pyrrolidine ring attached to a benzonitrile group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis

The chemical reactions involving “4-(Pyrrolidin-2-yl)benzonitrile” and its derivatives have been studied . These reactions include the introduction of various bio-relevant functional groups to the pyridine scaffold . The influence of steric factors on biological activity has also been investigated, with the structure–activity relationship (SAR) of the studied compounds being described .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrrolidin-2-yl)benzonitrile” include a molecular weight of 208.69 g/mol and a solid physical form .Scientific Research Applications

Versatile Scaffold for Drug Discovery

The five-membered pyrrolidine ring, which is a part of the “4-(Pyrrolidin-2-yl)benzonitrile” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Selective Androgen Receptor Modulators (SARMs)

“4-(Pyrrolidin-1-yl)benzonitrile” derivatives have been synthesized as selective androgen receptor modulators (SARMs) . These compounds are optimized from previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Influence on Biological Activity

The structure of “4-(Pyrrolidin-2-yl)benzonitrile” allows for the investigation of the influence of steric factors on biological activity . This includes the structure-activity relationship (SAR) of the studied compounds .

Role in Detoxification and Clearance of Foreign Toxic Substances

The bicyclic sulfonamide derivative of “4-(Pyrrolidin-2-yl)benzonitrile” showed excellent potency towards RORγt . However, it had undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Biological Importance of Pyrrolone and Pyrrolidinone Derivatives

Pyrrolones and pyrrolidinones, which are related to “4-(Pyrrolidin-2-yl)benzonitrile”, are versatile lead compounds for designing powerful bioactive agents . They induce prominent pharmaceutical effects, leading researchers to synthesize various pyrrolone and pyrrolidinone derivatives .

Wide Spectrum of Biological Activities

Pyrrolone and pyrrolidinone derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities . These derivatives can be used for the future development of novel compounds active against different infections and diseases .

Safety and Hazards

The safety information for “4-(Pyrrolidin-2-yl)benzonitrile” indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and washing thoroughly after handling .

Future Directions

The pyrrolidine scaffold, which is present in “4-(Pyrrolidin-2-yl)benzonitrile”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

IUPAC Name |

4-pyrrolidin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h3-6,11,13H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RARTUGVXCLIADN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrrolidin-2-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

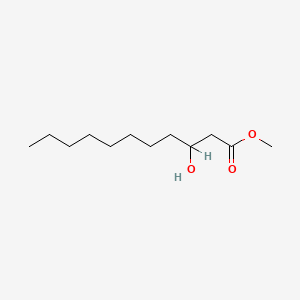

![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)

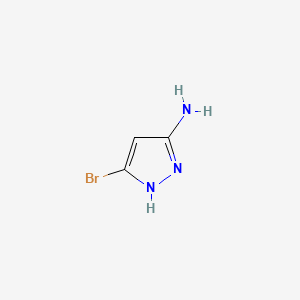

![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)

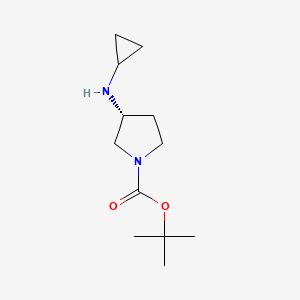

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)